3-(2-hydroxypropan-2-yl)benzenesulfonamide
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Overview
Description
3-(2-hydroxypropan-2-yl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxypropan-2-yl)benzenesulfonamide typically involves the sulfonation of a phenyl ring followed by the introduction of an amino group. One common method involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropanol in the presence of a base, followed by reduction of the nitro group to an amino group using hydrogenation or other reducing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxypropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 2-(3-Sulfonylphenyl)-propan-2-one.
Reduction: Formation of 2-(3-Sulfonic acid phenyl)-propan-2-ol.
Substitution: Formation of 2-(3-Aminosulfonylphenyl)-propan-2-chloride.
Scientific Research Applications
3-(2-hydroxypropan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-hydroxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
2-(4-Aminosulfonylphenyl)-propan-2-ol: A structural isomer with potentially different biological activity.
N-(3-Aminosulfonylphenyl)acetamide: A related compound with a different functional group.
Uniqueness
3-(2-hydroxypropan-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-hydroxypropan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,11)7-4-3-5-8(6-7)14(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCHKLXPMKGBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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